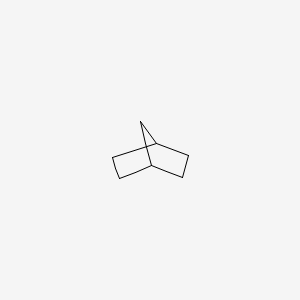

Norbornane

Description

Propriétés

IUPAC Name |

bicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-2-7-4-3-6(1)5-7/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRZSTCPUPJPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075376 | |

| Record name | Bicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Acros Organics MSDS] | |

| Record name | Bicyclo[2.2.1]heptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

33.0 [mmHg] | |

| Record name | Bicyclo[2.2.1]heptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

279-23-2 | |

| Record name | Norbornane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=279-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(2.2.1)heptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000279232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORBORNANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norbornane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICYCLO(2.2.1)HEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAF9G8MY72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Norbornane: A Technical Guide via Diels-Alder Reaction and Catalytic Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of norbornane, a saturated bicyclic hydrocarbon, through a two-step process involving the Diels-Alder reaction of cyclopentadiene (B3395910) with ethylene (B1197577) to form norbornene, followed by the catalytic hydrogenation of norbornene. This guide provides comprehensive experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows to support researchers in the fields of organic synthesis and drug development.

Introduction

This compound, also known as bicyclo[2.2.1]heptane, is a bridged bicyclic alkane with the chemical formula C₇H₁₂.[1] Its rigid, strained ring structure makes it a valuable scaffold in the synthesis of complex organic molecules and polymers. The unique stereochemistry and reactivity of this compound and its derivatives have led to their use in the development of pharmaceuticals, high-density fuels, and advanced materials.[2]

The synthesis of this compound is most commonly achieved through a robust and efficient two-step sequence. The first step is a [4+2] cycloaddition, the Diels-Alder reaction, between cyclopentadiene (the diene) and ethylene (the dienophile) to produce norbornene.[2][3] The second step involves the saturation of the double bond in norbornene via catalytic hydrogenation to yield the final product, this compound.[2]

Step 1: Diels-Alder Reaction - Synthesis of Norbornene

The Diels-Alder reaction is a concerted pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile.[4] In this synthesis, cyclopentadiene, a highly reactive diene due to its locked s-cis conformation, reacts with ethylene to form the bicyclic alkene, norbornene.[5]

Reaction Mechanism

The reaction proceeds through a cyclic transition state where the π-electrons of the cyclopentadiene and ethylene rearrange to form two new carbon-carbon sigma bonds in a single step.[4]

Caption: Diels-Alder reaction of cyclopentadiene and ethylene.

Experimental Protocol

A detailed experimental protocol for the synthesis of norbornene is provided below. Note that cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene (B1670491) via a Diels-Alder reaction with itself.[6] Therefore, monomeric cyclopentadiene must be freshly prepared by "cracking" (a retro-Diels-Alder reaction) of dicyclopentadiene before use.[7]

Materials:

-

Dicyclopentadiene

-

Ethylene gas

-

High-pressure autoclave reactor equipped with a stirrer and temperature and pressure controls

-

Distillation apparatus

Procedure:

-

Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Heat dicyclopentadiene to its boiling point (around 170 °C). The dimer will undergo a retro-Diels-Alder reaction to yield monomeric cyclopentadiene, which is then distilled and collected. The collected cyclopentadiene should be kept cold (in an ice bath) to prevent dimerization.[7]

-

Diels-Alder Reaction:

-

Place the freshly distilled, chilled cyclopentadiene into a high-pressure autoclave.

-

Seal the autoclave and purge with nitrogen gas.

-

Introduce ethylene gas into the autoclave to the desired pressure.

-

Heat the reactor to the specified temperature while stirring.

-

Maintain the reaction at the set temperature and pressure for the designated time.

-

After the reaction is complete, cool the reactor to room temperature and slowly vent the excess ethylene.

-

The crude product, norbornene, can be purified by distillation.

-

Step 2: Catalytic Hydrogenation - Synthesis of this compound

The second step in the synthesis of this compound is the catalytic hydrogenation of the double bond in norbornene. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas.

Reaction Mechanism

The catalytic hydrogenation occurs on the surface of the metal catalyst. Both hydrogen and norbornene adsorb onto the catalyst surface, where the H-H bond is weakened. The hydrogen atoms are then added across the double bond of norbornene in a syn-addition fashion to yield the saturated this compound.

Caption: Experimental workflow for the hydrogenation of norbornene.

Experimental Protocol

The following is a general procedure for the catalytic hydrogenation of norbornene.

Materials:

-

Norbornene

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol (or other suitable solvent)

-

Hydrogen gas

-

Hydrogenation apparatus (e.g., a Parr hydrogenator or a Brown apparatus)

-

Filtration setup (e.g., Celite or a syringe filter)

Procedure:

-

Reaction Setup:

-

In a hydrogenation flask, dissolve norbornene in a suitable solvent like ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the substrate.

-

Attach the flask to the hydrogenation apparatus.

-

-

Hydrogenation:

-

Purge the system with hydrogen gas to remove any air.

-

Pressurize the apparatus with hydrogen to the desired pressure.

-

Stir the reaction mixture vigorously to ensure good contact between the reactants and the catalyst.

-

Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.

-

-

Workup:

-

Once the reaction is complete, carefully vent the excess hydrogen.

-

Purge the apparatus with an inert gas like nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with a small amount of the solvent.

-

Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound.

-

The product can be further purified by sublimation or recrystallization if necessary.

-

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound.

| Parameter | Diels-Alder Reaction (Norbornene Synthesis) | Catalytic Hydrogenation (this compound Synthesis) | This compound Properties |

| Typical Yield | 96.5% selectivity[8] | Quantitative[9] | - |

| Reaction Temperature | 150-250 °C[8] | Room temperature to 60 °C[9] | Melting Point: 88 °C[1] |

| Reaction Pressure | 7.0 MPa[8] | 1 - 50 bar[9] | Boiling Point: 106 °C[2] |

| Catalyst | None (thermal reaction) | Pd/C, PtO₂, Raney Ni[9][10] | Molecular Formula: C₇H₁₂[1] |

| Solvent | Toluene, Benzyl methanol[8] | Ethanol, Methanol, Hexane[10][11] | Molecular Weight: 96.17 g/mol [2] |

| Reaction Time | 4 hours[8] | 3 - 14 hours[9][10] | Appearance: Colorless to white crystalline solid[2][12] |

Conclusion

The synthesis of this compound via the Diels-Alder reaction of cyclopentadiene and ethylene, followed by catalytic hydrogenation of the resulting norbornene, is a highly efficient and reliable method for producing this important bicyclic hydrocarbon. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to successfully synthesize and utilize this compound in their scientific endeavors. The provided visualizations of the reaction mechanisms and experimental workflows further aid in the understanding and implementation of this synthetic route.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. odp.library.tamu.edu [odp.library.tamu.edu]

- 6. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. community.wvu.edu [community.wvu.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. RU2707563C1 - Method of producing 2-ethylidene this compound - Google Patents [patents.google.com]

- 11. EXPERIMENT CATALYTIC HYDROGENATION Objective To | Chegg.com [chegg.com]

- 12. CAS 279-23-2: this compound | CymitQuimica [cymitquimica.com]

The Pivotal Role of Stereochemistry in Substituted Norbornane Derivatives for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid bicyclic framework of norbornane has established it as a valuable scaffold in medicinal chemistry, offering a unique three-dimensional topology for the precise spatial orientation of substituents. This structural rigidity is paramount in the design of highly specific ligands for biological targets. The stereochemistry of substituted this compound derivatives, in particular the exo and endo configurations, plays a critical role in determining their pharmacological activity, metabolic stability, and overall potential as therapeutic agents. This technical guide provides a comprehensive overview of the stereochemistry of substituted this compound derivatives, focusing on their synthesis, characterization, and implications in drug development, with a particular emphasis on their role as signaling pathway modulators.

Stereoselective Synthesis of this compound Derivatives

The primary route to substituted this compound derivatives is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene, typically cyclopentadiene (B3395910), and a substituted alkene (dienophile). The stereochemical outcome of this reaction is governed by the "endo rule," which states that the dienophile's electron-withdrawing substituents preferentially adopt a syn- or endo-position in the transition state, leading to the thermodynamically controlled endo isomer as the major product. However, the exo isomer is often the thermodynamically more stable product, and various strategies have been developed to selectively synthesize it.

Experimental Protocol: Diels-Alder Synthesis of endo-Norbornene-5,6-dicarboxylic Anhydride (B1165640)

This protocol outlines the classic synthesis of the endo adduct from cyclopentadiene and maleic anhydride.

Materials:

-

Maleic anhydride (2.0 g)

-

Ethyl acetate (B1210297) (8 mL)

-

Hexane (B92381) (8 mL)

-

Freshly cracked cyclopentadiene (2 mL)

-

Ice bath

-

Hot plate

-

Erlenmeyer flask (50 mL)

-

Suction filtration apparatus

Procedure:

-

In a 50-mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate by gently warming on a hot plate.

-

Add 8 mL of hexane to the solution.

-

Cool the flask in an ice bath.

-

Carefully add 2 mL of freshly cracked cyclopentadiene to the cooled maleic anhydride solution and swirl to mix.

-

An exothermic reaction will occur, and the product will begin to crystallize.

-

Once crystallization is complete, gently heat the flask on the hot plate to redissolve the product.

-

Allow the solution to cool slowly to room temperature to facilitate recrystallization, which helps in obtaining purer crystals.

-

Collect the crystalline product by suction filtration and wash with a small amount of cold hexane.

-

Air-dry the product and determine its melting point and yield.

Stereochemical Characterization

The unambiguous determination of the stereochemistry of substituted this compound derivatives is crucial for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Experimental Protocol: NMR Analysis of exo and endo Norbornene Isomers

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Ensure the sample is completely dissolved and free of any particulate matter.

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum. Key diagnostic signals for distinguishing exo and endo isomers are the chemical shifts and coupling constants of the protons on the substituted bridge and the olefinic protons. In the endo isomer, the protons on the substituent are shielded by the C=C double bond and typically appear at a higher field (lower ppm) compared to the exo isomer.

-

Acquire a ¹³C NMR spectrum to complement the proton data and confirm the carbon skeleton.

-

For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning all proton and carbon signals and confirming the stereochemistry. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be particularly useful in establishing through-space proximities between protons, providing definitive evidence for exo or endo configuration.[1]

Chiral Resolution of this compound Derivatives

Many applications of this compound derivatives in drug development require enantiomerically pure compounds. Chiral resolution is a key step in obtaining these pure stereoisomers. Enzymatic resolution is a widely used, mild, and efficient method.

Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic this compound Ester

This protocol provides a general procedure for the lipase-catalyzed resolution of a racemic this compound ester.

Materials:

-

Racemic this compound ester (1.0 mmol)

-

Immobilized lipase (B570770) (e.g., Novozym® 435, from Candida antarctica lipase B)

-

Anhydrous organic solvent (e.g., toluene)

-

Acylating agent (e.g., vinyl acetate) or alcohol for transesterification

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

To a flame-dried round-bottom flask containing the racemic this compound ester (1.0 mmol), add the immobilized lipase (typically 10-50 mg per mmol of substrate).

-

Add an anhydrous organic solvent (e.g., 10 mL of toluene).

-

Add the acylating agent (e.g., vinyl acetate, 1.5-2.0 equivalents) or alcohol.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., chiral HPLC or GC) to determine the enantiomeric excess (ee) of the substrate and product.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining unreacted ester and the newly formed product.

-

Filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separate the unreacted ester from the product by column chromatography.

-

Determine the enantiomeric excess of both the resolved ester and the product.

Impact of Stereochemistry on Biological Activity

The spatial arrangement of functional groups in a molecule is a critical determinant of its interaction with biological targets. For this compound derivatives, the difference between an exo and an endo substituent can lead to dramatic differences in biological activity.

A prominent example is the inhibitor of Wnt response 1 (IWR-1), a small molecule that targets the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers.[2][3] IWR-1 stabilizes Axin, a key component of the β-catenin destruction complex, leading to the degradation of β-catenin and downregulation of Wnt target genes.[2] Studies have shown a significant difference in the activity of the endo and exo isomers of IWR-1, with the endo isomer being substantially more potent.

Wnt/β-Catenin Signaling Pathway and the Action of IWR-1

Quantitative Analysis of Stereoisomer Activity

The differential activity of stereoisomers can be quantified by determining their half-maximal inhibitory concentration (IC₅₀) or their binding affinity (Kᵢ) against a specific target. This data is crucial for establishing a quantitative structure-activity relationship (QSAR).

| Compound/Isomer | Target/Cell Line | Biological Activity (IC₅₀/Kᵢ) | Reference |

| IWR-1 | |||

| endo-IWR-1 | Wnt/β-catenin reporter | IC₅₀ = 180 nM | [4] |

| exo-IWR-1 | Wnt/β-catenin reporter | 25-fold less active than endo | [5] |

| Podophyllotoxin (B1678966) Derivatives | |||

| Norbornene-derived podophyllotoxin carboxylate (endo) | P-388 cancer cells | IC₅₀ = 5 nM | [5] |

| Norbornene-derived podophyllotoxin carboxylate (endo) | A-549 cancer cells | IC₅₀ = 4 nM | [5] |

| Norbornene-derived podophyllotoxin carboxylate (endo) | HT-29 cancer cells | IC₅₀ = 4 nM | [5] |

| Norbornene-derived podophyllotoxin carboxylate (endo) | MEL-28 cancer cells | IC₅₀ = 4 nM | [5] |

| AR Antagonists | |||

| Bicyclic 1H-isoindole-1,3(2H)-dione derivative (endo) | Androgen Receptor (WT) | Kᵢ = 130 nM, IC₅₀ = 330 nM | [6] |

| Bicyclic 1H-isoindole-1,3(2H)-dione derivative (exo) | Androgen Receptor (WT) | Significantly lower binding and activity | [6] |

| Oleanolic Acid Derivatives | |||

| Norbornene-imide oleanolic acid conjugate | MCF-7 breast cancer cells | IC₅₀ = 2.7 µM | [5] |

| Oleanolic acid alone | MCF-7 breast cancer cells | IC₅₀ ≈ 13.5 µM | [5] |

Conclusion

The stereochemistry of substituted this compound derivatives is a critical consideration in the design and development of novel therapeutic agents. The rigid and well-defined three-dimensional structure of the this compound scaffold allows for the precise positioning of pharmacophoric groups, leading to highly selective interactions with biological targets. As demonstrated by the significant differences in the biological activities of exo and endo isomers, a thorough understanding and control of stereochemistry are paramount for success in drug discovery programs utilizing this versatile chemical scaffold. The synthetic and analytical protocols provided in this guide offer a foundational framework for researchers to explore the rich chemical space of stereochemically defined this compound derivatives and unlock their full therapeutic potential.

References

- 1. Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II) [article.sapub.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. stemcell.com [stemcell.com]

- 5. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1H and 13C NMR Spectral Analysis of Norbornane Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical applications of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of norbornane and its derivatives. The rigid, bicyclic framework of this compound presents a unique set of spectral characteristics that, when properly understood, can be a powerful tool in chemical analysis.

Introduction to the this compound Skeleton and its NMR Signature

This compound, also known as bicyclo[2.2.1]heptane, is a saturated bicyclic hydrocarbon. Its rigid structure results in distinct magnetic environments for its protons and carbons, leading to a characteristically complex yet interpretable NMR spectrum. The numbering convention for the this compound skeleton is crucial for spectral assignment and is illustrated below.

The unique spatial arrangement of the protons in this compound gives rise to significant through-space interactions and long-range coupling, which are key features in their ¹H NMR spectra. The ¹³C NMR spectrum is equally informative, with chemical shifts being highly sensitive to substitution and stereochemistry.

Tabulated ¹H and ¹³C NMR Data of this compound

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the parent this compound molecule. These values serve as a fundamental reference for the analysis of substituted this compound compounds.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Proton Position | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| H-1, H-4 (Bridgehead) | 2.24 | |

| H-2, H-3, H-5, H-6 (exo) | 1.48 | |

| H-2, H-3, H-5, H-6 (endo) | 1.15 | |

| H-7 (syn) | 1.38 | |

| H-7 (anti) | 1.05 |

Note: Spectra are typically recorded in CDCl₃ with TMS as an internal standard. Coupling patterns are complex due to extensive spin-spin coupling.

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Position | Chemical Shift (δ, ppm) |

| C-1, C-4 (Bridgehead) | 36.5 |

| C-2, C-3, C-5, C-6 | 29.7 |

| C-7 (Bridge) | 38.3 |

Note: Spectra are typically recorded in CDCl₃ with TMS as an internal standard.

Experimental Protocols for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra of this compound compounds.

Sample Preparation

-

Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar this compound derivatives.[1] For polar compounds, other solvents like DMSO-d₆ or Methanol-d₄ may be used.

-

Concentration: For ¹H NMR, a concentration of 5-20 mg of the compound in 0.5-0.7 mL of solvent is generally sufficient.[1] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[1]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.[2]

-

Homogenization: Gently vortex or sonicate the sample to ensure a homogeneous solution.

NMR Data Acquisition

-

Spectrometer Setup: Tune and match the NMR probe for the desired nucleus (¹H or ¹³C).

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity and spectral resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 8-16 for samples with good concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0-220 ppm.

-

Number of scans: 128-1024 or more, depending on the sample concentration and the desired signal-to-noise ratio.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments: For unambiguous assignment of complex spectra, a suite of 2D NMR experiments is highly recommended:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments in rigid systems like this compound.[3]

-

Visualization of this compound NMR Concepts

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the NMR analysis of this compound compounds.

Conclusion

The NMR spectral analysis of this compound compounds is a powerful technique for their structural characterization. A thorough understanding of the fundamental chemical shifts and coupling patterns of the parent this compound skeleton, combined with a systematic experimental approach utilizing both 1D and 2D NMR techniques, enables researchers to elucidate the detailed structures of complex this compound derivatives. This guide provides the foundational data and protocols to assist scientists in leveraging NMR spectroscopy for their research and development endeavors in fields where the this compound scaffold is of interest.

References

The Norbornane Scaffold: An In-depth Technical Guide to Ring Strain and Reactivity

For Researchers, Scientists, and Drug Development Professionals

The norbornane scaffold, a saturated bicyclic hydrocarbon with the IUPAC name bicyclo[2.2.1]heptane, represents a cornerstone in the field of organic chemistry and drug discovery. Its rigid, three-dimensional structure, a consequence of its bridged cyclic nature, imparts unique chemical and physical properties that have been both a subject of fundamental academic inquiry and a source of practical applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core principles governing the reactivity of the this compound scaffold, with a particular focus on the influence of its inherent ring strain.

The Structural Origin of Ring Strain in this compound

This compound's structure is derived from a cyclohexane (B81311) ring bridged between the 1 and 4 positions by a methylene (B1212753) group. This bridging enforces a boat conformation on the six-membered ring and introduces significant strain compared to its monocyclic counterpart, cyclohexane. The total strain energy of this compound has been determined to be approximately 17.2-18.3 kcal/mol. This strain is a composite of three main factors:

-

Angle Strain: The carbon atoms in this compound deviate significantly from the ideal tetrahedral angle of 109.5°. The bridgehead carbons (C1 and C4) and the methylene bridge carbon (C7) are particularly constrained. X-ray crystallographic studies have provided precise measurements of these bond angles.

-

Torsional Strain: The boat conformation of the six-membered ring leads to eclipsing interactions between C-H bonds, contributing to the overall strain energy.

-

Steric Strain: The compact structure results in non-bonded interactions, particularly between the "endo" substituents and the C7 methylene bridge.

The following diagram illustrates the key structural features of this compound that contribute to its ring strain.

Caption: Key structural features and sources of strain in the this compound scaffold.

Quantitative Analysis of Strain and Structure

The unique geometry of the this compound scaffold has been extensively studied. The table below summarizes key quantitative data related to its strain energy and molecular dimensions.

| Parameter | Value | Method | Reference(s) |

| Strain Energy | |||

| This compound | 17.2 - 18.3 kcal/mol | Thermochemical Measurements | [1] |

| Bicyclo[2.2.2]octane | 12.9 kcal/mol | Thermochemical Measurements | [2] |

| Cyclohexane | 0.1 kcal/mol | Thermochemical Measurements | [3] |

| Cyclopentane | 6.2 kcal/mol | Thermochemical Measurements | [3] |

| Bond Lengths (Å) | X-ray Crystallography | [4][5] | |

| C1-C2 | 1.539 | ||

| C2-C3 | 1.552 | ||

| C1-C7 | 1.533 | ||

| C1-C6 | 1.549 | ||

| Bond Angles (°) | X-ray Crystallography | [4][5] | |

| C1-C7-C4 | 96.0 | ||

| C1-C2-C3 | 103.2 | ||

| C2-C1-C6 | 107.0 |

Reactivity of the this compound Scaffold

The inherent ring strain in this compound is a driving force for many of its characteristic reactions. The relief of this strain upon reaction often leads to enhanced reactivity compared to less strained systems.

Solvolysis Reactions and the Non-Classical Carbocation Debate

The solvolysis of norbornyl derivatives has been a subject of intense debate in physical organic chemistry, centered around the structure of the intermediate carbocation.

-

Exo/Endo Reactivity Difference: Exo-substituted norbornyl derivatives undergo solvolysis much faster than their endo counterparts. For example, the acetolysis of exo-norbornyl brosylate is approximately 350 times faster than that of the endo-isomer. This significant rate difference is attributed to the participation of the C1-C6 sigma bond in stabilizing the developing positive charge from the exo face, a phenomenon known as anchimeric assistance.[6]

-

The Non-Classical Ion Hypothesis: To explain the high exo/endo rate ratio and the stereochemical outcome of these reactions (exclusive formation of exo products), the concept of a "non-classical" or bridged carbocation was proposed. In this model, the positive charge is delocalized over three carbon atoms (C1, C2, and C6), forming a three-center, two-electron bond.

The following diagram illustrates the solvolysis of exo- and endo-norbornyl derivatives and the formation of the controversial non-classical carbocation.

Caption: Solvolysis pathways for exo and endo norbornyl derivatives.

The table below presents the relative solvolysis rates for some norbornyl derivatives, highlighting the dramatic exo/endo rate ratio.

| Substrate | Leaving Group | Solvent | Relative Rate (k_exo / k_endo) | Reference(s) |

| 2-Norbornyl | Brosylate | Acetic Acid | ~350 | [6] |

| 2-Norbornyl | Tosylate | Acetic Acid | ~280 | [7] |

| 2-Norbornyl | Chloride | 80% Acetone | 221 | [7] |

| 7-Norbornyl | Tosylate | Acetic Acid | 1 | [8] |

| syn-7-Norbornenyl | Tosylate | Acetic Acid | 10^11 | [8] |

| anti-7-Norbornenyl | Tosylate | Acetic Acid | 10^4 | [8] |

Wagner-Meerwein Rearrangements

The strained bicyclic system of this compound is prone to skeletal rearrangements, most notably the Wagner-Meerwein rearrangement. This reaction involves a 1,2-shift of an alkyl or hydride group to a neighboring carbocationic center, driven by the formation of a more stable carbocation. A classic example is the rearrangement of camphene (B42988) hydrochloride to isobornyl chloride.[9][10][11]

The logical flow of a typical Wagner-Meerwein rearrangement in a this compound derivative is depicted below.

Caption: The Wagner-Meerwein rearrangement in the this compound system.

C-H Bond Functionalization

The rigid framework of this compound also influences the reactivity of its C-H bonds. Palladium-catalyzed reactions, often in the presence of norbornene as a co-catalyst, have emerged as powerful tools for the selective functionalization of C-H bonds. The "Catellani" reaction, for example, utilizes a palladium/norbornene system to achieve ortho-functionalization of aryl halides.[12][13][14] The norbornene acts as a transient directing group, facilitating the activation of a typically unreactive C-H bond.

The workflow for a Palladium/Norbornene-catalyzed C-H functionalization is shown below.

Caption: Workflow of the Catellani-type C-H functionalization reaction.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and study of this compound derivatives. Below are representative protocols for key reactions.

Diels-Alder Synthesis of a Norbornene Derivative

The Diels-Alder reaction is a fundamental method for constructing the norbornene skeleton.

Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride (B1165640):

-

Reactants: Maleic anhydride (dienophile) and freshly cracked cyclopentadiene (B3395910) (diene). Dicyclopentadiene is cracked by heating to ~180 °C to yield the monomer.

-

Solvent: Ethyl acetate (B1210297) or a mixture of ethyl acetate and petroleum ether.

-

Procedure: a. Dissolve maleic anhydride in ethyl acetate with gentle warming. b. Cool the solution to room temperature and add petroleum ether. c. Add freshly distilled cyclopentadiene dropwise to the stirred solution. An exothermic reaction will occur. d. Stir the reaction mixture for a period of time, then cool in an ice bath to induce crystallization. e. Collect the product by vacuum filtration, wash with cold petroleum ether, and air dry.

-

Characterization: The product can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Wagner-Meerwein Rearrangement of Camphene

This protocol illustrates a classic skeletal rearrangement of a this compound derivative.[15]

Synthesis of Isobornyl Acetate from Camphene:

-

Reactants: (1R)-(+)-Camphene, glacial acetic acid, and a catalytic amount of a strong acid (e.g., sulfuric acid or boron trifluoride etherate).

-

Procedure: a. Dissolve camphene in glacial acetic acid in a round-bottom flask equipped with a reflux condenser. b. Add the acid catalyst to the solution. c. Heat the reaction mixture at a controlled temperature (e.g., 50-60 °C) for a specified time (e.g., 1 hour). d. Cool the reaction mixture and pour it into water. e. Extract the product with an organic solvent (e.g., diethyl ether). f. Wash the organic layer with water and a saturated sodium bicarbonate solution to neutralize any remaining acid. g. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

-

Purification and Characterization: The crude isobornyl acetate can be purified by distillation. The product is then characterized by spectroscopic techniques.

Solvolysis of a Norbornyl Tosylate

This protocol outlines a general procedure for studying the solvolysis rates of norbornyl derivatives.

Acetolysis of exo-Norbornyl Tosylate:

-

Reactants: exo-Norbornyl tosylate, glacial acetic acid, and sodium acetate (to buffer the liberated p-toluenesulfonic acid).

-

Procedure: a. Prepare a solution of known concentration of exo-norbornyl tosylate and sodium acetate in glacial acetic acid. b. Maintain the solution at a constant temperature in a thermostated bath. c. At various time intervals, withdraw aliquots of the reaction mixture. d. Quench the reaction in the aliquot (e.g., by adding to cold water). e. Titrate the liberated p-toluenesulfonic acid with a standardized solution of a base (e.g., sodium hydroxide) using a suitable indicator.

-

Data Analysis: The rate constant for the solvolysis reaction can be calculated from the titration data using the integrated rate law for a first-order reaction. The procedure is repeated for the endo-isomer to determine the exo/endo rate ratio.

Applications in Drug Development

The rigid and well-defined three-dimensional structure of the this compound scaffold makes it a valuable "privileged scaffold" in medicinal chemistry. Its conformational rigidity allows for the precise positioning of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. This compound derivatives have been investigated for a wide range of therapeutic applications, including anticancer, antiviral, and CNS-active agents.[13] The ability to functionalize the scaffold at various positions with stereochemical control provides a powerful platform for structure-activity relationship (SAR) studies.

Conclusion

The this compound scaffold continues to be a subject of significant interest due to the intricate interplay between its inherent ring strain and its chemical reactivity. The wealth of quantitative data on its structure and reaction kinetics, coupled with the development of sophisticated synthetic methodologies, has provided a deep understanding of its behavior. For researchers in drug development, the this compound framework offers a unique and powerful tool for the design of novel therapeutics with improved potency and selectivity. A thorough understanding of the principles outlined in this guide is essential for harnessing the full potential of this remarkable molecular architecture.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Crystal and molecular structures of norbornene [degruyterbrill.com]

- 6. researchgate.net [researchgate.net]

- 7. datapdf.com [datapdf.com]

- 8. datapdf.com [datapdf.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]

- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Conformational Analysis of Norbornane and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbornane, or bicyclo[2.2.1]heptane, presents a unique and conformationally rigid scaffold that has garnered significant interest in medicinal chemistry and materials science. Its constrained boat-like conformation provides a robust framework for the design of structurally well-defined molecules. Understanding the conformational preferences of this compound and its substituted analogues is paramount for predicting their biological activity, reactivity, and material properties. This technical guide provides a comprehensive overview of the conformational analysis of this compound and its derivatives, detailing the structural nuances, the experimental and computational methodologies employed in their study, and the quantitative data that informs our understanding of these fascinating molecules.

The this compound Framework: A Conformationally Restricted System

This compound is a saturated bicyclic hydrocarbon with a bridged structure that locks the six-membered ring into a boat conformation. This inherent rigidity is a consequence of the bicyclic nature of the molecule, which introduces significant ring strain.[1][2][3] The carbon skeleton is derived from a cyclohexane (B81311) ring with a methylene (B1212753) bridge between the C1 and C4 positions.[4] This bridging prevents the ring-flipping that is characteristic of cyclohexane, resulting in a structurally persistent framework.

The key structural features of this compound that dictate its conformational properties include:

-

Boat Conformation: The six-membered ring is held in a strained boat conformation.

-

Pyramidalized Bridgehead Carbons: The bridgehead carbons (C1 and C4) are pyramidalized, contributing to the overall strain of the molecule.[3]

-

Endo and Exo Positions: Substituents on the this compound skeleton can occupy two distinct diastereomeric positions:

-

Exo: The substituent points away from the six-membered ring.

-

Endo: The substituent points towards the six-membered ring, in closer proximity to the C7 bridge.

-

The relative stability of endo and exo isomers is a critical aspect of the conformational analysis of this compound analogues. Generally, the exo isomer is thermodynamically more stable due to reduced steric hindrance.[5] However, in certain reactions like the Diels-Alder synthesis of norbornene derivatives, the endo product is often the kinetically favored product due to secondary orbital interactions in the transition state.[5][6] The energy difference between endo and exo transition states in the Diels-Alder reaction can be in the range of 2.5-5.0 kcal/mol.[7] For some intramolecular variants, this energy difference can be smaller, around 1.0 kcal/mol.[7]

Quantitative Conformational and Energetic Data

The conformational analysis of this compound and its analogues is underpinned by quantitative data on their geometries, energies, and rotational barriers. This data is derived from a combination of experimental techniques and computational modeling.

Geometrical Parameters of this compound

Gas-phase electron diffraction studies have provided precise measurements of the bond lengths and angles in the this compound molecule. These experimental values serve as a benchmark for computational methods.

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.551 |

| C2-C3 | 1.551 |

| C1-C7 | 1.536 |

| C1-C6 | 1.551 |

| Bond Angles (°) ** | |

| C1-C7-C4 | 93.1 |

| C1-C2-C3 | 103.2 |

| C2-C1-C6 | 109.9 |

| Torsion Angles (°) ** | |

| C2-C1-C6-C5 | 56.8 |

| C3-C2-C1-C7 | -35.2 |

Table 1: Selected Geometrical Parameters of this compound Determined by Gas-Phase Electron Diffraction.

Conformational Energy and Rotational Barriers

The rigidity of the this compound framework means that conformational changes are primarily associated with the rotation of substituents. The energy barriers for these rotations are a key factor in determining the preferred conformation and the dynamic behavior of the molecule.

| Analogue | Substituent | Rotational Barrier (kcal/mol) | Method |

| 1,6-dimethylphenanthrene | Methyl | 2-12 | Experimental (NMR) & Computational |

| 1,8-dimethylphenanthrene | Methyl | 2-12 | Experimental (NMR) & Computational |

| Tribromomesitylene | Methyl | 2.6 - 5.9 | Experimental (INS) & Computational[8] |

Table 2: Experimentally and computationally determined rotational barriers for methyl groups in various molecular systems. These values provide an indication of the energy required for substituent rotation, a key aspect in the conformational analysis of substituted norbornanes.[3][8]

Experimental Protocols for Conformational Analysis

The elucidation of the three-dimensional structure and conformational preferences of this compound and its analogues relies on a suite of sophisticated experimental techniques. The most powerful among these are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for conformational analysis in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information about through-bond and through-space atomic connectivity.

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound analogue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

-

Ensure the sample is free of particulate matter by filtration if necessary.

-

-

1D ¹H NMR Spectrum Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons and to optimize acquisition parameters such as the spectral width and receiver gain.

-

-

COSY (Correlation Spectroscopy) Experiment:

-

Pulse Sequence: The basic COSY pulse sequence consists of a 90° pulse, an evolution time (t₁), and a second 90° pulse followed by the acquisition of the free induction decay (FID) (t₂).[9]

-

Acquisition Parameters:

-

Set the spectral width in both dimensions to encompass all proton signals.

-

Acquire a sufficient number of t₁ increments (e.g., 256 or 512) to achieve adequate resolution in the indirect dimension.

-

Set the number of scans per t₁ increment based on the sample concentration to achieve a good signal-to-noise ratio.

-

-

Processing and Analysis:

-

Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

-

The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks connecting protons that are scalar-coupled (typically through 2-3 bonds).[10] Analyze these cross-peaks to establish proton-proton connectivity within the molecule.

-

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy) Experiment:

-

Pulse Sequence: The NOESY pulse sequence is similar to COSY but includes a mixing time (τₘ) between the second 90° pulse and the final 90° pulse.[11]

-

Acquisition Parameters:

-

The choice of mixing time is critical and depends on the molecular size. For small molecules like this compound analogues, a mixing time of 300-800 ms (B15284909) is typically used.

-

Acquire the data with similar parameters to the COSY experiment.

-

-

Processing and Analysis:

-

Process the data similarly to the COSY spectrum.

-

The NOESY spectrum will display cross-peaks between protons that are close in space (typically < 5 Å), regardless of whether they are directly bonded.[10] The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons. Analyze these cross-peaks to determine the spatial proximity of protons and deduce the relative stereochemistry and conformation.

-

-

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive and high-resolution structural information for molecules in the solid state.[12]

-

Crystal Growth:

-

Grow single crystals of the this compound analogue of suitable size (typically 0.1-0.5 mm in each dimension) and quality (free from cracks and defects). Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

-

Crystal Mounting:

-

Select a suitable crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil or a glass fiber with a small amount of adhesive.[13]

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial set of diffraction images to determine the unit cell parameters and the crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

-

Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

-

Determine the space group from the systematic absences in the diffraction data.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

-

Structure Refinement:

-

Build an initial molecular model into the electron density map.

-

Refine the atomic coordinates, and thermal parameters (isotropic or anisotropic) against the experimental diffraction data using a least-squares minimization algorithm.

-

Locate and refine the positions of hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

The quality of the final refined structure is assessed by the R-factor, which should typically be below 5-10% for a good quality structure.[12]

-

Computational Chemistry Protocols

Computational methods are indispensable tools for exploring the conformational landscape of this compound and its analogues, providing insights into relative energies, geometries, and rotational barriers that can complement experimental data.

Molecular Mechanics Conformational Search

Molecular mechanics provides a fast and efficient way to explore the potential energy surface of a molecule.

-

Initial Structure Generation:

-

Build a 3D model of the this compound analogue using a molecular modeling software package.

-

-

Force Field Selection:

-

Choose an appropriate force field, such as MMFF94 or UFF, which are well-suited for organic molecules.[14]

-

-

Conformational Search Algorithm:

-

Employ a systematic or stochastic search algorithm to generate a diverse set of conformers.

-

Systematic Search: Rotates each rotatable bond by a defined increment. This method is thorough but can be computationally expensive for molecules with many rotatable bonds.

-

Stochastic/Monte Carlo Search: Randomly varies the torsional angles and other geometric parameters to generate new conformations.[15]

-

-

-

Energy Minimization:

-

Perform an energy minimization on each generated conformer to locate the nearest local energy minimum on the potential energy surface.

-

-

Analysis of Results:

-

Rank the resulting conformers by their steric energy.

-

Analyze the geometries of the low-energy conformers to identify the most stable conformations and their relative populations based on the Boltzmann distribution.

-

Quantum Mechanical Calculations

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio methods, provide a more accurate description of the electronic structure and energies of molecules.

-

Selection of Low-Energy Conformers:

-

Use the low-energy conformers identified from the molecular mechanics search as starting points for higher-level calculations.

-

-

Method and Basis Set Selection:

-

Choose a suitable quantum mechanical method and basis set. For example, the B3LYP functional with a 6-31G(d) or larger basis set is a common choice for organic molecules.

-

-

Geometry Optimization:

-

Perform a full geometry optimization for each selected conformer to find the exact minimum energy structure at the chosen level of theory.

-

-

Frequency Calculation:

-

Perform a frequency calculation on each optimized geometry to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Calculation of Rotational Barriers:

-

To determine the rotational barrier of a substituent, perform a series of constrained geometry optimizations where the dihedral angle defining the rotation is fixed at various increments (e.g., every 15 or 30 degrees).

-

The energy of the transition state for rotation can be located using a transition state search algorithm. The rotational barrier is the energy difference between the ground state and the transition state.[8]

-

Integrated Conformational Analysis Workflow

A robust conformational analysis of this compound and its analogues typically involves an integrated approach that combines experimental and computational methods.

Caption: Integrated workflow for the conformational analysis of this compound analogues.

Conclusion

The conformational analysis of this compound and its analogues is a multifaceted field that leverages a powerful combination of experimental and computational techniques. The rigid, boat-like structure of the this compound framework provides a unique platform for the design of molecules with well-defined three-dimensional structures. A thorough understanding of the subtle energetic differences between conformers, the barriers to substituent rotation, and the precise geometric parameters is crucial for the rational design of new therapeutic agents and advanced materials. The integrated workflow presented in this guide, combining NMR spectroscopy, X-ray crystallography, and computational chemistry, provides a robust strategy for elucidating the conformational landscape of these important bicyclic systems. As experimental and computational methods continue to evolve, so too will our ability to predict and control the conformation and function of this compound-based molecules with ever-increasing precision.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. fiveable.me [fiveable.me]

- 3. Distributions of methyl group rotational barriers in polycrystalline organic solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. imperial.ac.uk [imperial.ac.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. weizmann.ac.il [weizmann.ac.il]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. rigaku.com [rigaku.com]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Conformer Search - Avogadro [avogadro.cc]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Properties of Exo- and Endo-Norbornane Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and applications of exo- and endo-norbornane isomers. The rigid, bicyclic norbornane framework offers a unique scaffold for creating structurally diverse molecules with significant applications in materials science and medicinal chemistry. Understanding the distinct characteristics of its stereoisomers is crucial for designing and synthesizing novel compounds with desired functionalities.

Synthesis of Exo- and Endo-Norbornane Isomers

The primary route to norbornene derivatives, the unsaturated precursors to norbornanes, is the [4+2] cycloaddition known as the Diels-Alder reaction. The stereochemical outcome of this reaction is highly dependent on the reaction conditions.

The Diels-Alder Reaction: Kinetic vs. Thermodynamic Control

The reaction between cyclopentadiene (B3395910) (a diene) and a dienophile (e.g., maleic anhydride (B1165640), acrylic acid) typically yields the endo isomer as the major product under kinetic control (lower temperatures, shorter reaction times). This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the unsaturated substituent of the dienophile in the transition state.

However, the exo isomer is the thermodynamically more stable product due to reduced steric hindrance. Therefore, at higher temperatures and longer reaction times, the reversible Diels-Alder reaction can favor the formation of the exo product through thermodynamic control.

Isomerization of Endo to Exo Isomers

The kinetically favored endo adducts can be converted to the more stable exo isomers. This is often achieved by heating the endo isomer, sometimes in the presence of a base or acid catalyst, to facilitate the retro-Diels-Alder reaction and subsequent re-cycloaddition to form the thermodynamic product. For instance, endo-5-norbornene-2-carboxylate can be isomerized to the exo-rich mixture using a strong base like sodium tert-butoxide.

Experimental Protocols

Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride

This protocol describes the classic Diels-Alder reaction between cyclopentadiene and maleic anhydride.

Materials:

-

Maleic anhydride

-

Ethyl acetate (B1210297)

-

Hexanes

-

Distillation apparatus

-

Reaction flask and condenser

Procedure:

-

Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to ~170 °C. The monomeric cyclopentadiene (boiling point ~41 °C) is collected by distillation, and the receiving flask should be cooled in an ice bath. Cyclopentadiene dimerizes at room temperature, so it should be used immediately.

-

Reaction Setup: In a flask, dissolve maleic anhydride in ethyl acetate with gentle warming. After cooling to room temperature, add hexanes.

-

Cycloaddition: Add the freshly distilled cyclopentadiene to the maleic anhydride solution. The reaction is exothermic. Stir the mixture until the reaction subsides.

-

Crystallization and Isolation: Cool the reaction mixture in an ice bath to induce crystallization of the cis-norbornene-5,6-endo-dicarboxylic anhydride. Collect the white solid product by vacuum filtration and wash with cold hexanes.

Isomerization of endo-Methyl 5-Norbornene-2-carboxylate to the Exo Isomer

This procedure outlines a base-catalyzed isomerization.

Materials:

-

endo-rich Methyl 5-norbornene-2-carboxylate (MNBC)

-

Sodium tert-butoxide (tBuONa)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen atmosphere apparatus

Procedure:

-

Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of sodium tert-butoxide in anhydrous THF.

-

Isomerization: Add the endo-rich MNBC solution to the base solution. Stir the reaction mixture at room temperature. The progress of the isomerization can be monitored by techniques like ¹H NMR or HPLC.

-

Workup: Once equilibrium is reached (typically favoring the exo isomer), the reaction is quenched with water and neutralized with a weak acid (e.g., acetic acid). The product is then extracted with an organic solvent, dried, and the solvent is removed under reduced pressure.

Electronic Structure and Bonding in Bicyclo[2.2.1]heptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[2.2.1]heptane, commonly known as norbornane, is a saturated bicyclic hydrocarbon with a unique strained ring system that imparts distinct electronic and structural properties. Its rigid framework serves as a fundamental scaffold in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the electronic structure and bonding of the bicyclo[2.2.1]heptane core. We will explore its molecular geometry, strain energy, and molecular orbital interactions through a comprehensive review of experimental data and computational studies. This document summarizes key quantitative data in structured tables, details the experimental protocols used for its characterization, and provides visualizations of its bonding interactions to facilitate a deeper understanding of this important molecular entity.

Introduction

The bicyclo[2.2.1]heptane framework is a cornerstone in the design of complex organic molecules due to its rigid, well-defined three-dimensional structure.[1] This rigidity allows for the precise positioning of functional groups in space, a critical aspect in the development of novel therapeutics and advanced materials. The inherent strain in the bicyclic system significantly influences its reactivity and electronic properties, making a thorough understanding of its electronic structure and bonding essential for predicting its behavior in chemical transformations and biological interactions.[2] This guide will delve into the fundamental aspects of bicyclo[2.2.1]heptane's electronic landscape, providing a technical overview for professionals in research and drug development.

Molecular Geometry and Strain

The unique bridged structure of bicyclo[2.2.1]heptane results in significant deviation from ideal tetrahedral bond angles, leading to considerable angle strain.[2] This strain is a defining feature of the molecule and is a key determinant of its chemical and physical properties.

Quantitative Geometric Parameters

The precise molecular geometry of bicyclo[2.2.1]heptane in the gas phase has been determined by gas-phase electron diffraction. These experimental findings, supported by computational models, provide a detailed picture of its bond lengths and angles.[3]

| Parameter | Gas-Phase Electron Diffraction Value | Computational (DFT) Value[3] |

| Bond Lengths (Å) | ||

| C1-C2 | 1.539 ± 0.016 | 1.551 |

| C2-C3 | 1.539 ± 0.016 | 1.551 |

| C1-C6 | 1.539 ± 0.016 | 1.551 |

| C1-C7 | - | 1.561 |

| C-H (average) | 1.114 ± 0.003 | - |

| Bond Angles (°) | ||

| ∠C1-C7-C4 | 93.1 | 94.5 |

| ∠C2-C1-C6 | 102.0 | 101.4 |

| ∠C1-C2-C3 | 103.2 | 103.8 |

Strain Energy

The strain energy of bicyclo[2.2.1]heptane is a measure of the internal energy resulting from its distorted geometry compared to a hypothetical strain-free analogue. The experimentally estimated ring strain energy for this compound is approximately 17.2-17.5 kcal/mol.[4][5] This high strain energy contributes to its kinetic and thermodynamic properties and is a crucial factor in its reactivity.

Electronic Structure and Molecular Orbitals

The electronic structure of bicyclo[2.2.1]heptane is best understood through the lens of molecular orbital (MO) theory. The strained σ-framework leads to interesting orbital interactions that influence its ionization potentials and reactivity.

Ionization Potentials

Photoelectron spectroscopy (PES) provides direct experimental measurement of the ionization energies of a molecule, which correspond to the energies of its molecular orbitals. While detailed PES data for the parent bicyclo[2.2.1]heptane is available, studies on its derivatives, such as 1-halogenated bicycloalkanes, offer insights into how substituents interact with the bicyclic core.[6][7] The low-ionization-energy region of the spectra reveals interesting variations in the competition of spin–orbit coupling and conjugative effects.[7] For 2,3-bis(methylene)-bicyclo[2.2.1]heptane, an ionization energy has been determined via photoelectron spectroscopy.[8]

Through-Bond and Through-Space Interactions

A key feature of the electronic structure of bicyclic systems like this compound is the interplay between through-bond and through-space interactions.[5][9] Through-bond interactions involve the coupling of orbitals through the σ-bond framework, while through-space interactions occur directly between non-bonded atoms that are in close spatial proximity.[10][11] In the case of this compound derivatives, these interactions can significantly influence the energies and compositions of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the molecule's reactivity and spectroscopic properties.[12] For instance, in norbornadiene, the interaction between the two π-bonds is a classic example of through-space and through-bond effects.[9]

Experimental Protocols

The characterization of the electronic and geometric structure of bicyclo[2.2.1]heptane relies on a combination of experimental techniques and computational methods.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise molecular structure of gaseous molecules, free from intermolecular forces.[13]

Methodology:

-

Sample Introduction: A gaseous sample of bicyclo[2.2.1]heptane is introduced into a high-vacuum diffraction chamber (typically 10⁻⁷ mbar) through a fine nozzle.[13][14]

-

Electron Beam Interaction: A high-energy electron beam (typically a few thousand volts) is directed perpendicular to the gas stream.[13]

-

Scattering: The electrons are scattered by the molecules in the gas phase.[13]

-

Detection: The scattered electrons are detected on a photographic plate or a 2D detector, creating a diffraction pattern of concentric rings.[13]

-

Data Analysis: The radial distribution of the diffraction intensity is analyzed to determine the internuclear distances and bond angles in the molecule.[13]

Photoelectron Spectroscopy (PES)

PES is used to measure the ionization energies of molecules, providing information about the energies of their molecular orbitals.[15]

Methodology:

-

Radiation Source: A source of fixed-energy radiation, such as a helium discharge lamp for Ultraviolet Photoelectron Spectroscopy (UPS), is used to irradiate the sample.[15]

-

Sample Introduction: A gaseous sample of bicyclo[2.2.1]heptane is introduced into a high-vacuum chamber.[15]

-

Photoionization: The incident photons cause the ejection of electrons (photoelectrons) from the molecule.[15]

-

Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer, such as a concentric hemispherical analyzer (CHA).[15]

-

Spectrum Generation: A plot of the number of emitted electrons versus their kinetic energy (or binding energy) constitutes the photoelectron spectrum.

X-ray Crystallography

While bicyclo[2.2.1]heptane is a liquid at room temperature, X-ray crystallography of its solid derivatives is a powerful tool for determining their three-dimensional structure in the crystalline state.

Methodology:

-

Crystal Growth: High-quality single crystals of a bicyclo[2.2.1]heptane derivative are grown, typically by slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion.[16][17][18]

-

X-ray Diffraction: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.

-

Data Collection: The intensities and positions of the diffracted X-ray spots are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map of the unit cell. This map is then interpreted to determine the positions of the atoms, leading to the final crystal structure.[19]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into the electronic structure and properties of bicyclo[2.2.1]heptane.[20]

Methodology:

-

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. A common approach is to use a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: A single-point energy calculation is then carried out, often with a larger basis set (e.g., 6-311+G(d,p)), to obtain more accurate electronic properties, such as molecular orbital energies and electron distribution.

-

Property Calculation: Various molecular properties, such as bond dissociation energies, can be calculated from the optimized structure and electronic information.[20]

Conclusion

The electronic structure and bonding of bicyclo[2.2.1]heptane are characterized by its significant ring strain and the intricate interplay of through-bond and through-space interactions. Experimental techniques such as gas-phase electron diffraction and photoelectron spectroscopy, in conjunction with computational chemistry, provide a detailed understanding of its molecular geometry, strain energy, and orbital landscape. This knowledge is fundamental for medicinal chemists and materials scientists who utilize the this compound scaffold to design molecules with specific three-dimensional structures and tailored reactivity. The quantitative data and experimental methodologies presented in this guide offer a valuable resource for professionals working with this important bicyclic system.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. arxiv.org [arxiv.org]

- 5. Bicycloheptane | 12622-04-7 | Benchchem [benchchem.com]

- 6. The photoelectron spectra of some 1-halogenobicycloalkanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. The photoelectron spectra of some 1-halogenobicycloalkanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Bicyclo[2.2.1]heptane, 2,3-bis(methylene)- [webbook.nist.gov]

- 9. cat.chem.chiba-u.jp [cat.chem.chiba-u.jp]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. How To [chem.rochester.edu]

- 17. journals.iucr.org [journals.iucr.org]

- 18. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 19. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 20. researchgate.net [researchgate.net]

Unlocking Molecular Fingerprints: A Technical Guide to the Mass Spectrometry Fragmentation of Norbornane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and fragmentation patterns observed in the mass spectrometry of norbornane derivatives. The unique bridged bicyclic structure of the this compound (bicyclo[2.2.1]heptane) core imparts distinct fragmentation behaviors, which, when understood, can be a powerful tool in the structural elucidation of novel compounds in pharmaceutical and materials science research. This guide summarizes key quantitative data, details experimental protocols, and visualizes fragmentation pathways to serve as a practical resource for laboratory professionals.

Core Concepts in the Mass Spectrometry of this compound Derivatives